molecular formula C21H22N2O4 B1630200 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid CAS No. 368866-20-0

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid

Cat. No.: B1630200
CAS No.: 368866-20-0
M. Wt: 366.4 g/mol
InChI Key: MZVCWYIHUVIJLK-UHFFFAOYSA-N
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Description

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of significant interest in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid typically involves the protection of the amino group of piperidine-3-carboxylic acid with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

    Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.

    Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic conditions.

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide.

    Peptide Coupling: HATU or DIC in the presence of a base like DIPEA.

    Hydrolysis: Acidic conditions using trifluoroacetic acid.

Major Products Formed

    Fmoc Removal: Piperidine-3-carboxylic acid.

    Peptide Coupling: Peptides with the desired sequence.

    Hydrolysis: Free amino acids or peptides.

Scientific Research Applications

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid primarily involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be deprotected under basic conditions, allowing the free amino group to participate in coupling reactions with other amino acids or peptides. This stepwise process enables the synthesis of peptides with high precision and efficiency.

Comparison with Similar Compounds

Similar Compounds

  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(allyloxy)-4-oxobutanoic acid
  • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Uniqueness

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This structure provides distinct chemical properties and reactivity compared to other Fmoc-protected amino acids. Its ability to participate in a wide range of chemical reactions makes it a valuable tool in peptide synthesis and other areas of research.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c24-19(25)21(10-5-11-22-13-21)23-20(26)27-12-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18,22H,5,10-13H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVCWYIHUVIJLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646952
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368866-20-0
Record name 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
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3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
Reactant of Route 3
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
Reactant of Route 4
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
Reactant of Route 5
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid
Reactant of Route 6
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)piperidine-3-carboxylic acid

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